
N-(1-(Furan-2-yl)ethyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Furan-2-yl)ethyl)propan-1-amine is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This particular compound features a furan ring substituted with an ethyl group and a propan-1-amine moiety. Furan derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for N-(1-(Furan-2-yl)ethyl)propan-1-amine involves the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using a biocatalyst such as Lactobacillus paracasei BD101. This method yields the desired compound with high enantiomeric excess and conversion rates . Another approach involves the radical bromination of the methyl group of a precursor compound, followed by conversion to the corresponding phosphonate and subsequent reactions to form the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts in industrial settings is also gaining traction due to their environmentally friendly nature and efficiency in producing enantiopure compounds .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Furan-2-yl)ethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and specific pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include furan derivatives with different functional groups, such as alcohols, ketones, and substituted furans. These products have diverse applications in medicinal chemistry and other scientific fields .
Scientific Research Applications
N-(1-(Furan-2-yl)ethyl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(1-(Furan-2-yl)ethyl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The compound’s anti-inflammatory effects could be due to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-(Furan-2-yl)ethyl)propan-1-amine include other furan derivatives such as:
1-(Furan-2-yl)propan-1-ol: A chiral alcohol used in the synthesis of pharmaceuticals and natural products.
Furan-2-carboxylic acid: A furan derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to its specific structural features and the diverse range of reactions it can undergo. Its ability to form various derivatives and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-3-6-10-8(2)9-5-4-7-11-9/h4-5,7-8,10H,3,6H2,1-2H3 |
InChI Key |
JQIFNKVSCXUFNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





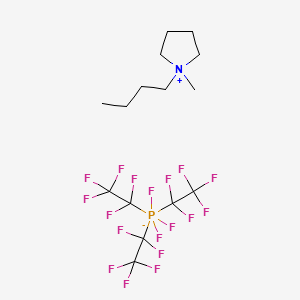
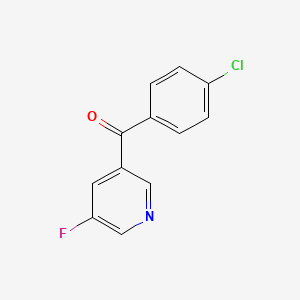

![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
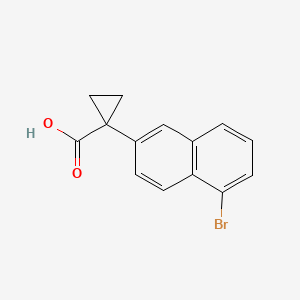
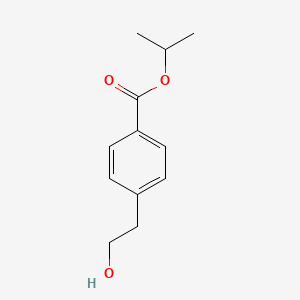
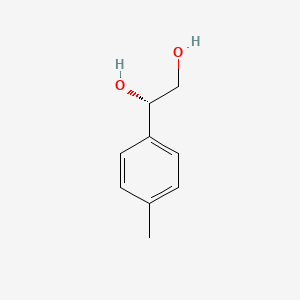
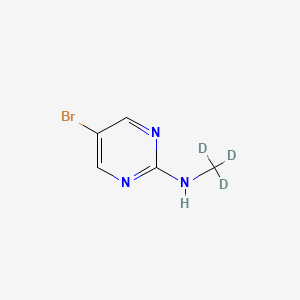
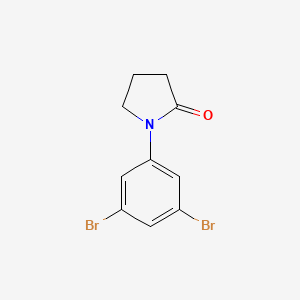
![9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B12086060.png)
![9aH-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B12086061.png)
